molecular formula C13H8O3 B1336859 SIEBER LINKER CAS No. 3722-51-8

SIEBER LINKER

Cat. No.: B1336859
CAS No.: 3722-51-8
M. Wt: 212.20 g/mol
InChI Key: XCJHDJAODLKGLG-UHFFFAOYSA-N
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Description

3-Hydroxy-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone framework. This compound is known for its yellow color and has been studied for its various biological activities, including anti-inflammatory and antioxidant properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-xanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Catalysts such as palladium and copper are also frequently used .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various substituted xanthones .

Mechanism of Action

The mechanism of action of 3-Hydroxy-xanthen-9-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit NADPH-catalyzed lipid peroxidation in human umbilical vein endothelial cells . Additionally, it suppresses the expression of intercellular adhesion molecule-1 induced by tumor necrosis factor-alpha . These actions contribute to its anti-inflammatory and antioxidant effects.

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-xanthen-9-one is unique due to its specific substitution pattern on the xanthone scaffold, which imparts distinct biological activities. Its ability to inhibit specific molecular targets, such as NADPH oxidase, sets it apart from other xanthone derivatives .

Biological Activity

The Sieber linker, a prominent component in solid-phase organic synthesis, has been extensively studied for its biological activity and applications in chemical biology. This article synthesizes the latest research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with the this compound.

Overview of the this compound

The this compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to its unique properties that facilitate the attachment and release of peptides. It is characterized by its ability to undergo cleavage under specific conditions, allowing for the efficient synthesis of bioactive compounds.

Biological Activity

1. Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds synthesized using the this compound. For instance, research demonstrated that peptides linked through the this compound exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Acinetobacter baumannii. The results indicated that these compounds could serve as potential therapeutic agents against resistant bacterial strains .

2. Host-Pathogen Interactions
The this compound has also been employed in studies examining host-pathogen interactions. By utilizing chemical proteomics, researchers have investigated how bioactive small molecules can modulate bacterial responses to eukaryotic hormones. This research is crucial for understanding bacterial behavior in pathogenic contexts and developing targeted therapies .

3. Bioorthogonal Chemistry
The versatility of the this compound extends to its application in bioorthogonal reactions, which are essential for proteomic target profiling. The incorporation of azide or alkyne functionalities allows for selective labeling and isolation of biomolecules within complex biological systems. This capability enhances our understanding of biomolecular interactions and cellular processes .

Case Study 1: Antimicrobial Peptides

A study focused on synthesizing antimicrobial peptides using the this compound revealed that these peptides not only retained their biological activity but also displayed enhanced efficacy against multidrug-resistant bacteria. The study utilized various modifications to optimize the peptide structure for increased potency .

Case Study 2: Chemical Proteomics

In another investigation, researchers employed a photocrosslinking probe based on the this compound to capture substrates of specific proteases in Staphylococcus aureus. This approach allowed for unprecedented selectivity in identifying protein targets, demonstrating the potential of the this compound in elucidating complex biological pathways .

Data Tables

Property This compound Alternative Linkers
Cleavage MechanismAcidic conditionsVaries (e.g., enzymatic)
Antimicrobial ActivityYesLimited
Bioorthogonal CapabilityHighModerate
Application in SPPSWidely usedNiche

Research Findings

Recent findings underscore the significance of the this compound in advancing chemical biology:

  • Enhanced Selectivity: The use of photocrosslinking methods with the this compound has led to improved selectivity in target identification within complex proteomes .
  • Therapeutic Applications: Compounds synthesized with the this compound have shown promise as therapeutic agents against resistant bacterial infections, highlighting their potential clinical relevance .
  • Chemical Versatility: The ability to modify the this compound for various applications, including bioorthogonal chemistry, positions it as a valuable tool in modern biochemical research .

Properties

IUPAC Name

3-hydroxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O3/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJHDJAODLKGLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30418770
Record name 3-Hydroxyxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3722-51-8
Record name 3-Hydroxyxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Resorcinol (5.5 g, 50 mmol) and methyl salicylate (11.0 g, 72 mmol) were refluxed for 5 h using a Dean-Stark trap to remove H2O and MeOH. The resulting black oil was chromatographed over silica with 20% ethyl acetate-hexane as eluent. A yellow solid was isolated which was subsequently recrystallized from ethyl acetate to give 1.3 g (12.3%) of 3-hydroxy-9H-xanthen-9-one (lit. mp 242° C.). Literature references to the synthesis of this compound: R. J. Patolia and K. N. Trivedi, Indian J. Chem., 22B, 444 (1983); J. S. H. Davies, F. Scheinmann, and H. Suschitzky, J. Org. Chem., 23, 307 (1958). ##STR37##
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 3-Hydroxyxanthen-9-one of interest to researchers in the context presented by the research papers?

A1: 3-Hydroxyxanthen-9-one, a scaffold found in various naturally occurring and synthetic compounds, serves as a valuable building block in organic synthesis. The research papers highlight its use in a novel, multicomponent reaction. Specifically, FeCl3 catalyzes a one-pot synthesis using 3-hydroxyxanthen-9-one, various aldehydes, and 2-aminobenzothiazoles to produce novel 4-[(benzo[d]thiazol-2-ylamino)(phenyl)methyl]-3-hydroxy-9H-xanthen-9-ones. [] This method is significant because it showcases the potential of 3-hydroxyxanthen-9-one in constructing complex molecules with potential biological activities.

Q2: What makes the synthetic method described in the research noteworthy?

A2: The research highlights the novelty of employing 3-hydroxyxanthen-9-ones in a multicomponent reaction for the first time. [] This approach offers several advantages. Firstly, it utilizes readily available and relatively inexpensive starting materials like 3-hydroxyxanthen-9-one. Secondly, the one-pot synthesis, catalyzed by FeCl3 in DMF, simplifies the process and potentially reduces the production of unwanted byproducts. This efficiency and cost-effectiveness make this method attractive for synthesizing a library of compounds for further biological evaluation.

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